![molecular formula C8H5F3O2 B2900336 3-(Difluoromethoxy)-2-fluorobenzaldehyde CAS No. 1214347-54-2](/img/structure/B2900336.png)
3-(Difluoromethoxy)-2-fluorobenzaldehyde
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Overview
Description
3-(Difluoromethoxy)-2-fluorobenzaldehyde is an organic compound that belongs to the class of organooxygen compounds and carbonyl compounds . It is a clear colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of compounds similar to 3-(Difluoromethoxy)-2-fluorobenzaldehyde has been reported in the literature. For instance, the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde involves O-alkylation, oxidation, and N-acylation . Another example is the preparation of Pyroxasulfone, which involves the use of a hydroxycarbonimidic dibromide compound .Molecular Structure Analysis
The molecular formula of 3-(Difluoromethoxy)-2-fluorobenzaldehyde is C8H6F2O2 . The InChI Key is HFIUSWPRDIPIPN-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 3-(Difluoromethoxy)-2-fluorobenzaldehyde have been studied. For instance, the synthesis of roflumilast involves O-alkylation, oxidation, and N-acylation .Physical And Chemical Properties Analysis
3-(Difluoromethoxy)-2-fluorobenzaldehyde is a clear colorless to pale yellow liquid . The refractive index is between 1.4920-1.4970 at 20°C .Scientific Research Applications
Anticancer Potential
DGM has shown promise as an anticancer agent . Research indicates that it inhibits the epithelial–mesenchymal transition (EMT) process, which plays a crucial role in cancer metastasis. By suppressing proteins like α-SMA, vimentin, and collagen I, DGM may hinder tumor invasion and migration .
Fibrosis Treatment
DGM exhibits anti-fibrotic effects . In idiopathic pulmonary fibrosis (IPF), excessive extracellular matrix (ECM) deposition contributes to lung fibrosis. DGM attenuates TGF-β1-induced EMT in lung epithelial cells, reducing collagen deposition and improving lung function in animal models .
Material Science
DGM’s unique fluorine substitution pattern makes it interesting for materials research. Scientists investigate its impact on material properties, such as solubility, stability, and optical behavior. Potential applications include designing novel polymers or functional coatings.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(difluoromethoxy)-2-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-7-5(4-12)2-1-3-6(7)13-8(10)11/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVUAXKEQGPEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-2-fluorobenzaldehyde |
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